molecular formula C16H19N3O2S2 B2827699 N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-20-7

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2827699
CAS RN: 864918-20-7
M. Wt: 349.47
InChI Key: PUJUWMUTEIBLSO-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N3O2S2 and its molecular weight is 349.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Synthesis and Evaluation of Anticancer Agents : Derivatives similar to the chemical have been synthesized and evaluated for their potential as anticancer agents. For instance, novel 1,3,4-thiadiazole derivatives showed promising cytotoxic activity against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), suggesting their potential application in cancer therapy (Acar Çevik et al., 2020). Additionally, other derivatives have been investigated for their selective cytotoxicity against human lung adenocarcinoma cells, highlighting the role of structural modifications in enhancing anticancer activity (Evren et al., 2019).

Antimicrobial Applications

  • Investigating Antimicrobial Effects : Research into the antimicrobial effects of novel thiazole derivatives revealed considerable activity against a range of pathogenic microorganisms, indicating their potential use in combating infections (Cankilic & Yurttaş, 2017).

properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-11-4-2-5-12(8-11)15-18-16(23-19-15)22-10-14(20)17-9-13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJUWMUTEIBLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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